molecular formula C11H11ClO B2790471 1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE CAS No. 86346-43-2

1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE

Cat. No.: B2790471
CAS No.: 86346-43-2
M. Wt: 194.66
InChI Key: GBZFILBGEYHYAE-UHFFFAOYSA-N
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Description

1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE: is an organic compound belonging to the class of acyl chlorides. It is derived from 2-tetralincarboxylic acid, where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom. This compound is known for its reactivity and is used as an intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-tetralincarboxylic acid chloride typically involves the reaction of 2-tetralincarboxylic acid with thionyl chloride (SOCl₂). The reaction proceeds as follows: [ \text{2-Tetralincarboxylic acid} + \text{SOCl}_2 \rightarrow \text{1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE} + \text{SO}_2 + \text{HCl} ] This reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acid chloride with the evolution of sulfur dioxide and hydrogen chloride gases .

Industrial Production Methods: In an industrial setting, the production of 2-tetralincarboxylic acid chloride can be scaled up using similar reaction conditions. The use of thionyl chloride is common due to its efficiency and the gaseous by-products that are easily removed. Other reagents such as phosphorus trichloride (PCl₃) or phosphorus pentachloride (PCl₅) can also be used, but thionyl chloride remains the preferred choice due to its cost-effectiveness and ease of handling .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE undergoes several types of reactions, primarily nucleophilic acyl substitution reactions. These include:

    Formation of Anhydrides: Reacts with carboxylic acids to form anhydrides.

    Formation of Amides: Reacts with ammonia or amines to form amides.

    Formation of Esters: Reacts with alcohols to form esters

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3,4-TETRAHYDRONAPHTHALENE-2-CARBONYL CHLORIDE is utilized in various scientific research applications due to its reactivity:

Mechanism of Action

The mechanism of action of 2-tetralincarboxylic acid chloride involves nucleophilic acyl substitution. The carbonyl carbon is highly electrophilic due to the electron-withdrawing effect of the chlorine atom. This makes it susceptible to attack by nucleophiles, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product .

Comparison with Similar Compounds

Properties

IUPAC Name

1,2,3,4-tetrahydronaphthalene-2-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-4,10H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBZFILBGEYHYAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2CC1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The suspension of 1,2,3,4-tetrahydro-2-naphthoic acid (500 mg, 2.84 mmol) in 5 ml of toluene was treated with oxalyl chloride (720 mg, 5.675 mmol). The mixture was stirred at 50° C. for 5 hrs. All volatile materials were removed in vacuo and product 1,2,3,4-Tetrahydro-2-naphthoyl chloride was obtained as a colorless oil, which was used for next step reaction without further purification.
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Synthesis routes and methods III

Procedure details

6.5 mmol (1.15 g) 1,2,3,4-Tetrahydro-naphthalene-2-carboxylic acid is dissolved in 20 mL toluene, 20 mL of thionylchloride are added, the mixture is heated to 60° C. in an oil bath for 2 hours. Then the mixture is concentrated in vacuum. Toluene is added to the residue and evaporated again. The crude product is obtained in almost quantitative yield.
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20 mL
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